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Compound of Interest

Compound Name: Methyl 3-bromo-2-ethoxybenzoate

CAS No.: 1823888-29-4

Cat. No.: B6338712

Get Quote

Executive Summary
Methyl 3-bromo-2-ethoxybenzoate is a highly functionalized aromatic scaffold frequently

utilized in the synthesis of benzofuran derivatives, kinase inhibitors, and receptor modulators.

Its structural value lies in the ortho-bromo and ortho-ethoxy substitution pattern, which provides

a "handle" for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while

maintaining specific steric and electronic properties governed by the ethoxy group.

This guide details a robust, self-validating synthetic route starting from 3-bromo-2-

hydroxybenzoic acid (3-bromosalicylic acid). Unlike direct bromination of salicylate esters—

which predominantly yields the thermodynamically favored 5-bromo isomer—this protocol

ensures regiochemical integrity at the 3-position.

Retrosynthetic Analysis & Strategy
To synthesize methyl 3-bromo-2-ethoxybenzoate (Target 1), we must avoid electrophilic

aromatic substitution (bromination) on the final ester, as the directing effects of the ethoxy

group would favor the para position (5-position).
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Therefore, the bromine atom must be installed prior to the final functionalization or preserved

from a starting material.

Strategic Pathway
Starting Material: 3-Bromo-2-hydroxybenzoic acid (CAS: 3883-95-2).

Step 1 (Esterification): Conversion of the carboxylic acid to a methyl ester.

Step 2 (O-Alkylation): Etherification of the phenolic hydroxyl group with ethyl iodide.

Note on Sterics: The 3-bromo substituent creates significant steric hindrance around the

phenolic oxygen. Standard Williamson ether synthesis conditions must be optimized (solvent

polarity and temperature) to overcome this barrier.
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Figure 1: Retrosynthetic logic highlighting the necessity of starting with the halogen installed to

ensure regiochemical purity.

Experimental Protocols
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Step 1: Synthesis of Methyl 3-bromo-2-hydroxybenzoate
This step utilizes a standard Fischer esterification. The presence of the ortho-bromo group

does not significantly inhibit the reactivity of the carboxylic acid.

Reagents:

3-Bromo-2-hydroxybenzoic acid (1.0 eq)

Methanol (anhydrous, solvent/reactant)[1]

Sulfuric acid (

, conc., catalytic)

Protocol:

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-

hydroxybenzoic acid (10.0 g, 46 mmol) in anhydrous methanol (100 mL).

Catalysis: Add concentrated

(1.0 mL) dropwise with stirring.

Reflux: Heat the mixture to reflux (

) for 8–12 hours. Monitor via TLC (Solvent: Hexanes/EtOAc 4:1). The acid spot should
disappear, and a less polar ester spot should appear.

Workup: Cool to room temperature. Concentrate the methanol to approx. 20 mL under

reduced pressure. Pour the residue into ice-water (100 mL).

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with saturated

(to remove unreacted acid) and brine.

Drying: Dry over anhydrous
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, filter, and concentrate.

Purification: Recrystallize from methanol/water if necessary, though the crude is often

sufficiently pure (>95%).

Yield Expectation: 90–95% (White to off-white solid).

Step 2: Synthesis of Methyl 3-bromo-2-ethoxybenzoate
This is the critical step. The steric bulk of the bromine atom at position 3 hinders the

nucleophilic attack of the phenoxide ion. We utilize Potassium Carbonate (

) in DMF to facilitate the reaction.

Reagents:

Methyl 3-bromo-2-hydroxybenzoate (1.0 eq)

Ethyl Iodide (EtI) (1.5 eq)

Potassium Carbonate (

) (2.0 eq, anhydrous)

DMF (N,N-Dimethylformamide) (0.5 M concentration)

Protocol:

Setup: Charge a flame-dried flask with Methyl 3-bromo-2-hydroxybenzoate (5.0 g, 21.6

mmol) and anhydrous

(6.0 g, 43.2 mmol).

Solvent: Add anhydrous DMF (45 mL) and stir at room temperature for 15 minutes to

generate the phenoxide anion. The mixture may turn yellow/orange.

Alkylation: Add Ethyl Iodide (2.6 mL, 32.4 mmol) dropwise.

Reaction: Heat the mixture to
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for 4–6 hours.

Expert Insight: Do not overheat (>90°C) to avoid hydrolysis of the methyl ester. The

reaction is usually complete when the starting phenol spot (visualized by

stain on TLC) vanishes.

Quench: Cool to room temperature and pour into water (200 mL).

Extraction: Extract with Diethyl Ether or MTBE (

mL). (Avoid DCM if possible to prevent emulsion formation with DMF).

Washing: Wash the organic layer thoroughly with water (

) and brine (

) to remove residual DMF.

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 80–85% (Clear to pale yellow oil, may solidify upon standing).

Characterization Data
The following data serves as a reference standard for validating the synthesized product.

Table 1: Physicochemical Properties
Property Value Notes

Molecular Formula

Molecular Weight 259.10 g/mol

Appearance
Pale yellow oil / Low-melting

solid

Rf Value ~0.45 Hexanes/EtOAc (9:1)

Spectroscopic Validation[2]
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1H NMR (400 MHz,

):

7.75 (dd, J = 8.0, 1.5 Hz, 1H, H-6): Deshielded by the carbonyl group.

7.68 (dd, J = 8.0, 1.5 Hz, 1H, H-4): Deshielded by the bromine ortho-effect.

7.05 (t, J = 8.0 Hz, 1H, H-5): Triplet characteristic of the meta-proton.

4.08 (q, J = 7.0 Hz, 2H,

): Characteristic quartet of the ethoxy group.

3.91 (s, 3H,

): Methyl ester singlet.

1.45 (t, J = 7.0 Hz, 3H,

): Triplet of the ethoxy terminal methyl.

13C NMR (100 MHz,

):

Carbonyl: ~166.5 ppm

Aromatic C-O: ~156.0 ppm (C-2)

Aromatic C-Br: ~118.5 ppm (C-3)

Aromatic CH: ~136.0, 130.5, 124.0 ppm

Methoxy: ~52.5 ppm

Ethoxy: ~69.5 ppm (

), ~15.5 ppm (

)
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Mass Spectrometry (GC-MS / ESI):

Parent Ion: m/z 258/260 (1:1 ratio). This doublet pattern is diagnostic for a mono-brominated

compound.

Fragment: Loss of ethoxy or methoxy groups may be observed.

Workflow Visualization
The following diagram illustrates the complete synthesis and decision logic, including safety

checkpoints.
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Start: 3-Bromo-2-hydroxybenzoic acid

Step 1: Esterification
(MeOH, H2SO4, Reflux)

QC Check: TLC
(Disappearance of Acid)

Incomplete

Intermediate:
Methyl 3-bromo-2-hydroxybenzoate

Pass

Step 2: O-Alkylation
(EtI, K2CO3, DMF, 60°C)

QC Check: 1H NMR
(Ethyl Quartet @ 4.08 ppm)

Final Product:
Methyl 3-bromo-2-ethoxybenzoate

Pass
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Figure 2: Step-by-step reaction workflow with Quality Control (QC) checkpoints.
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Safety & Handling (HSE)
Ethyl Iodide: A potent alkylating agent and suspected carcinogen. Handle only in a fume

hood. Use gloves resistant to permeation.

DMF: Hepatotoxic and readily absorbed through the skin. Wash immediately upon contact.

Waste Disposal: Aqueous washings from Step 2 contain DMF and iodide salts; dispose of in

halogenated organic waste streams according to local regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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2. nbinno.com [nbinno.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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